N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
This compound features a thiophene-sulfonamide scaffold linked to a 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group. The sulfonamide moiety is further modified with N-methyl and 4-chlorophenyl groups.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S2/c1-13-4-3-5-14(12-13)19-22-20(27-23-19)18-17(10-11-28-18)29(25,26)24(2)16-8-6-15(21)7-9-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDJIGADSYQRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A 4-chlorophenyl group.
- An N-methyl substituent.
- A 1,2,4-oxadiazole ring linked to a thiophene sulfonamide.
The molecular formula is , with a molecular weight of approximately 370.85 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.65 | Induction of apoptosis via p53 activation |
| Compound B | HeLa (cervical cancer) | 2.41 | Cell cycle arrest at G0-G1 phase |
| Compound C | PANC-1 (pancreatic cancer) | 1.50 | Inhibition of cell proliferation |
Case Study: A study on oxadiazole derivatives found that specific modifications enhance cytotoxic activity significantly. For instance, introducing electron-withdrawing groups increased activity against MCF-7 cells, suggesting that structural optimization could yield more potent agents .
Antiviral Activity
The compound's antiviral properties have also been investigated. In a study focused on plant viruses, derivatives exhibited notable activity against Tobacco Mosaic Virus (TMV):
| Compound | TMV Inhibition (%) |
|---|---|
| 7b | 50 |
| 7i | 50 |
These results indicate that the compound may serve as a lead structure for developing antiviral agents .
The biological activity observed in both anticancer and antiviral contexts can be attributed to several mechanisms:
- Apoptosis Induction : The activation of apoptotic pathways through p53 modulation has been documented in MCF-7 cells.
- Cell Cycle Arrest : The ability to halt the cell cycle at the G0-G1 phase prevents further proliferation of cancer cells.
- Inhibition of Viral Replication : The structural components may interfere with viral replication processes, although specific pathways remain to be elucidated.
Future Directions in Research
Further research is warranted to explore:
- Structural modifications that enhance selectivity and potency.
- Detailed mechanistic studies to understand interactions at the molecular level.
- In vivo studies to evaluate pharmacokinetics and therapeutic efficacy.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines. In one study, compounds with oxadiazole rings exhibited significant growth inhibition against multiple cancer types, suggesting that N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide may also possess similar properties .
Antiviral Properties
Sulfonamides are known for their antiviral activities. Research has demonstrated that certain sulfonamide derivatives can inhibit viral replication effectively. For example, compounds derived from 1,3,4-thiadiazole have shown activity against tobacco mosaic virus (TMV), indicating that modifications to the sulfonamide structure can lead to enhanced antiviral efficacy . This suggests potential applications for this compound in antiviral drug development.
Antimicrobial Effects
Sulfonamides have historically been used as antibiotics. The incorporation of the thiophene and oxadiazole moieties could impart additional antimicrobial properties to the compound. Studies on related sulfonamide derivatives indicate that they can exhibit significant antibacterial and antifungal activities . This opens avenues for exploring this compound as a potential antimicrobial agent.
Synthesis and Modification
The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. The initial steps typically include the formation of the oxadiazole ring followed by sulfonation. Researchers have developed various synthetic routes to improve the efficiency and scalability of producing such compounds .
Case Studies
- Anticancer Studies : A recent investigation into related oxadiazole compounds demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% across multiple cancer cell lines. These findings suggest that similar structural motifs in this compound could yield comparable results in anticancer efficacy .
- Antiviral Activity : In a study focusing on sulfonamide derivatives against TMV, specific compounds exhibited around 50% inhibition rates. This highlights the potential for this compound to be developed into an effective antiviral agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Oxadiazole-Containing Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Substituent Position on Oxadiazole: The target compound’s 3-methylphenyl group (meta position) contrasts with analogs bearing para-fluorophenyl () or ortho-methylphenyl () groups.
- Sulfonamide vs. Acetamide : The target compound’s sulfonamide group may enhance hydrogen-bonding capacity compared to acetamide derivatives like 11g .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Acetamide analogs () exhibit melting points >100°C, suggesting crystalline stability. The target compound’s sulfonamide group may confer higher melting points, though data are unavailable.
- Isomer Ratios : Analog 11g shows a 4:1 isomer ratio, possibly due to restricted rotation around the oxadiazole-methyl bond, a factor relevant to the target compound’s conformational flexibility .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of this sulfonamide-oxadiazole-thiophene hybrid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ at 90°C for 3 hours, as in thiadiazole syntheses ).
- Step 2 : Sulfonamide coupling using thiophene-3-sulfonyl chloride and N-methyl-4-chloroaniline in the presence of a base (e.g., triethylamine).
- Optimization : Control reaction temperature (70–90°C), use anhydrous solvents, and monitor intermediates via TLC/HPLC. Yield improvements (≥15%) are achievable by adjusting stoichiometry and catalyst loading .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~10.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping thiophene and oxadiazole signals .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and oxadiazole C=N vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment patterns matching the sulfonamide cleavage .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?
- Methodological Answer :
- Orthogonal Assays : Validate activity using biochemical (e.g., fluorescence polarization) and cellular (e.g., viability assays) platforms.
- Solubility/Permeability Checks : Use DLS or PAMPA assays to confirm compound bioavailability, as aggregation or poor membrane penetration may skew results .
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and assess batch-to-batch purity via HPLC (>95% purity required) .
Q. What computational strategies are effective for modeling this compound’s interaction with biological targets, and how can in silico-in vitro discrepancies be resolved?
- Methodological Answer :
- Docking/MD Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases). Parameterize the sulfonamide group’s partial charges accurately.
- Discrepancy Mitigation : Cross-validate with mutagenesis data (e.g., alanine scanning) or adjust force fields (e.g., OPLS4) to better model π-π stacking between the 3-methylphenyl group and hydrophobic pockets .
Q. What crystallographic challenges arise in determining this compound’s crystal structure, and how can SHELX refine problematic data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
